molecular formula C13H6Cl6O2S B1620116 1,1'-Biphenyl, 2,2',3,4',5',6-hexachloro-5-(methylsulfonyl)- CAS No. 149949-88-2

1,1'-Biphenyl, 2,2',3,4',5',6-hexachloro-5-(methylsulfonyl)-

Cat. No.: B1620116
CAS No.: 149949-88-2
M. Wt: 439 g/mol
InChI Key: SEWCJUKMEHKBNG-UHFFFAOYSA-N
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Description

1,1’-Biphenyl, 2,2’,3,4’,5’,6-hexachloro-5-(methylsulfonyl)- is a chlorinated biphenyl compound with the molecular formula C₁₃H₆Cl₆O₂S and a molecular weight of 438.97 . This compound is known for its stability and resistance to degradation, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 1,1’-Biphenyl, 2,2’,3,4’,5’,6-hexachloro-5-(methylsulfonyl)- involves multiple steps. One common method includes the chlorination of biphenyl followed by sulfonation. The reaction conditions typically involve the use of chlorinating agents such as chlorine gas or sulfuryl chloride, and sulfonating agents like sulfur trioxide or chlorosulfonic acid . Industrial production methods may vary, but they generally follow similar principles with optimized conditions for higher yield and purity.

Chemical Reactions Analysis

1,1’-Biphenyl, 2,2’,3,4’,5’,6-hexachloro-5-(methylsulfonyl)- undergoes various chemical reactions, including:

Scientific Research Applications

1,1’-Biphenyl, 2,2’,3,4’,5’,6-hexachloro-5-(methylsulfonyl)- has several scientific research applications:

    Chemistry: It is used as a model compound for studying the behavior of chlorinated biphenyls in various chemical reactions.

    Biology: Research on its biological effects helps in understanding the impact of chlorinated biphenyls on living organisms.

    Medicine: Studies on its potential toxicological effects contribute to the development of safety guidelines for handling chlorinated compounds.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 2,2’,3,4’,5’,6-hexachloro-5-(methylsulfonyl)- involves its interaction with cellular components. It can bind to proteins and enzymes, disrupting their normal function. The compound’s chlorinated structure allows it to persist in the environment and bioaccumulate in living organisms, leading to potential toxic effects .

Comparison with Similar Compounds

1,1’-Biphenyl, 2,2’,3,4’,5’,6-hexachloro-5-(methylsulfonyl)- can be compared with other chlorinated biphenyls such as:

This compound’s unique combination of chlorination and sulfonation makes it particularly interesting for research and industrial applications.

Properties

IUPAC Name

1,2,4-trichloro-5-methylsulfonyl-3-(2,4,5-trichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl6O2S/c1-22(20,21)10-4-9(17)12(18)11(13(10)19)5-2-7(15)8(16)3-6(5)14/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWCJUKMEHKBNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C(=C1Cl)C2=CC(=C(C=C2Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00164434
Record name 1,1'-Biphenyl, 2,2',3,4',5',6-hexachloro-5-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00164434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149949-88-2
Record name 3-(Methylsulfonyl)-2,2′,4′,5,5′,6-hexachlorobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149949-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1'-Biphenyl, 2,2',3,4',5',6-hexachloro-5-(methylsulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149949882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Biphenyl, 2,2',3,4',5',6-hexachloro-5-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00164434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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